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Introduction

N-Tosylaziridines are versatile synthetic intermediates employed in the construction of
complex nitrogen-containing molecules. The inherent ring strain of the three-membered
aziridine ring, activated by the electron-withdrawing N-tosyl group, facilitates nucleophilic ring-
opening reactions. This process allows for the stereospecific introduction of a wide range of
functionalities, leading to the synthesis of valuable building blocks such as (3-amino alcohols,
vicinal diamines, and (3-amino acids.[1][2] These products are crucial scaffolds in the
development of pharmaceuticals, including antiviral and anticancer agents.

This document provides detailed application notes, experimental protocols, and quantitative
data for the nucleophilic ring-opening of N-tosylaziridines with various nucleophiles.

Reaction Mechanism and Regioselectivity

The nucleophilic ring-opening of N-tosylaziridines typically proceeds via an SN2-type
mechanism.[3] The regioselectivity of the attack is influenced by both steric and electronic
factors of the aziridine substituents.

» Alkyl-substituted N-tosylaziridines: Nucleophilic attack generally occurs at the less sterically
hindered carbon atom.
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 Aryl- or vinyl-substituted N-tosylaziridines: Nucleophilic attack is favored at the benzylic or
allylic position, respectively, due to stabilization of the partial positive charge in the transition

State.

Lewis acid or organocatalysts can be employed to enhance the reactivity of the aziridine ring

and influence the regioselectivity of the reaction.[3]

SN2-type Ring-Opening of N-Tosylaziridine
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Caption: General mechanism of nucleophilic ring-opening of N-Tosylaziridine.

Data Presentation: Regioselectivity and Yields

The following tables summarize quantitative data for the ring-opening of various N-
tosylaziridines with different nucleophiles, highlighting the regioselectivity and isolated yields.

Table 1: Ring-Opening with Zinc(ll) Halides[3]
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Ratio
L Product(s ) .
Entry Aziridine ZnX2 ) Time (h) Yield (%) (Attacked
at C2:C3)
2-Phenyl- 2-Chloro-2-
N- phenyl-N-
1 o ZnClz 2 86 >99:1
tosylaziridi tosylethana
ne mine
2-Phenyl- 2-Bromo-2-
N- phenyl-N-
2 o ZnBr2 15 83 >00:1
tosylaziridi tosylethana
ne mine
2-Phenyl- 2-lodo-2-
N- phenyl-N-
3 o Znl2 1 81 >99:1
tosylaziridi tosylethana
ne mine
2-lodo-N-
2-Methyl- tosylpropa
N- n-1-amine /
4 o Znl2 75 10:90
tosylaziridi 1-lodo-N-
ne tosylpropa
n-2-amine
Cyclohexe trans-2-
ne-N- lodo-N-
5 o Znl2 85 >99:1
tosylaziridi tosylcycloh
ne exanamine

Table 2: TBD-Catalyzed Ring-Opening with Acid Anhydrides
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Acid
Entry Aziridine . Product Time (h) Yield (%)
Anhydride

2-Acetoxy-1-
2-Phenyl-N- Acetic phenyl-N-
tosylaziridine Anhydride tosylethanami

ne

2-

o Propionyloxy-
2-Phenyl-N- Propionic
2 o ) 1-phenyl-N- 24 95
tosylaziridine Anhydride )
tosylethanami

ne

) 1-Acetoxy-N-
2-Methyl-N- Acetic
3 o ] tosylpropan- 24 88
tosylaziridine Anhydride

2-amine
trans-2-

Cyclohexene- )

Acetic Acetoxy-N-
4 N- ] 12 91
o Anhydride tosylcyclohex

tosylaziridine _

anamine

Experimental Protocols
Protocol 1: General Procedure for Ring-Opening of N-
Tosylaziridines with Zinc(ll) Halides[3]

This protocol describes a general method for the regioselective synthesis of 3-haloamines.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b123454?utm_src=pdf-body
https://www.benchchem.com/product/b123454?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b123454?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Workflow for Zinc(ll) Halide Mediated Ring-Opening

Suspend anhydrous ZnXz in CH2Cl2
and reflux for 5 min.

l

Slowly add a solution of
N-tosylaziridine in anhydrous CH2Clz.

l

Reflux the mixture until completion
(monitored by TLC).

aqueous NHa4Cl solution.

( Extract the product with CH2Clz. )

( Dry the organic layer over anhydrous Na2SOa4 )

(Quench the reaction with saturate(D

and concentrate under reduced pressure.

Y

Purify the crude product by
flash column chromatography.
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Caption: Experimental workflow for the synthesis of 3-haloamines.
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Materials:

N-Tosylaziridine (1.0 equiv)

Anhydrous Zinc(Il) halide (ZnClz, ZnBrz, or Znlz2) (2.0 equiv)
Anhydrous Dichloromethane (CH2Cl2)

Saturated aqueous Ammonium Chloride (NH4Cl) solution
Anhydrous Sodium Sulfate (Na2S0a)

Silica gel for column chromatography

Procedure:

A suspension of anhydrous zinc(ll) halide (2.0 equiv) in anhydrous CH2Cl: is refluxed for 5
minutes under a nitrogen atmosphere.

A solution of the N-tosylaziridine (1.0 equiv) in anhydrous CH2Clz is added slowly to the
refluxing suspension.

The resulting mixture is refluxed until the starting material is consumed, as monitored by Thin
Layer Chromatography (TLC).

The reaction mixture is cooled to room temperature and quenched by the addition of a
saturated aqueous NH4Cl solution.

The organic layer is separated, and the aqueous layer is extracted with CHzClz.

The combined organic layers are dried over anhydrous Na=SOa, filtered, and concentrated
under reduced pressure.

The crude product is purified by flash column chromatography on silica gel to afford the
desired [3-haloamine.
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Protocol 2: General Procedure for TBD-Catalyzed Ring-
Opening of N-Tosylaziridines with Acid Anhydrides

This protocol outlines a method for the synthesis of 3-amino esters using an organocatalyst.
Materials:

e N-Tosylaziridine (1.0 equiv)

e Acid Anhydride (1.2 equiv)

e 1,5,7-Triazabicyclo[4][4]dec-5-ene (TBD) (0.05 equiv)

e Anhydrous N,N-Dimethylformamide (DMF)

o Saturated aqueous Ammonium Chloride (NH4Cl) solution

o Ethyl acetate

 Silica gel for column chromatography

Procedure:

To a solution of N-tosylaziridine (1.0 equiv) in anhydrous DMF, add the acid anhydride (1.2
equiv) and TBD (0.05 equiv).

e The reaction mixture is stirred at 50 °C and monitored by TLC.

e Upon completion, the reaction is cooled to room temperature and quenched with a saturated
aqueous NHa4Cl solution.

e The mixture is extracted with ethyl acetate.

e The combined organic layers are washed with brine, dried over anhydrous Na2SOa, filtered,
and concentrated under reduced pressure.

e The crude product is purified by flash column chromatography on silica gel to afford the
corresponding [3-amino ester.
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Application in Drug Development: Synthesis of
Oseltamivir (Tamiflu®)

A key step in some synthetic routes to the antiviral drug Oseltamivir (Tamiflu®) involves the
nucleophilic ring-opening of an aziridine intermediate.[5][6][7] Although the commercial
synthesis has evolved, early scalable syntheses utilized this strategy. In one approach, an
aziridine intermediate, derived from shikimic acid, is opened with 3-pentanol to introduce the
characteristic pentyloxy side chain of the drug.[6]

Key Step in an Oseltamivir Synthesis

Nucleophilic | Further Steps o Oseltamivir (Tamiflu®)
Ring-Opening

3-Pentanol

Aziridine Intermediate
(from Shikimic Acid)

Ether Intermediate

Click to download full resolution via product page
Caption: Role of aziridine ring-opening in Oseltamivir synthesis.

This application highlights the importance of N-tosylaziridine ring-opening reactions in
providing access to complex and medicinally relevant molecules. The ability to introduce key
functionalities with high stereocontrol makes this a powerful tool for drug development
professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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